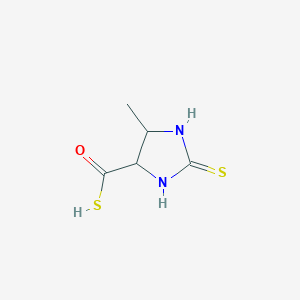
5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid typically involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium. One common method includes the reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine, followed by treatment with an alkaline medium . This reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid involves its interaction with various molecular targets. The presence of sulfur and nitrogen atoms allows the compound to form strong interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but the compound is known to interfere with enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
Thiazolidine derivatives: Exhibit diverse biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities.
Uniqueness
5-Methyl-2-thioxoimidazolidine-4-carbothioic S-acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
858221-90-6 |
|---|---|
Molecular Formula |
C5H8N2OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
5-methyl-2-sulfanylideneimidazolidine-4-carbothioic S-acid |
InChI |
InChI=1S/C5H8N2OS2/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10) |
InChI Key |
VAEITMYOVXGJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=S)N1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


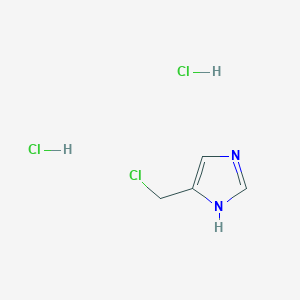
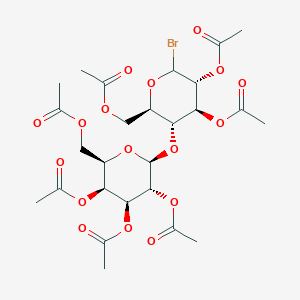

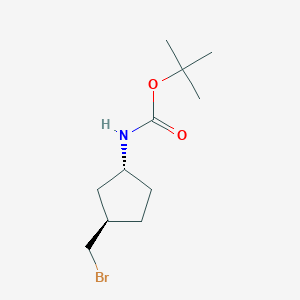
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

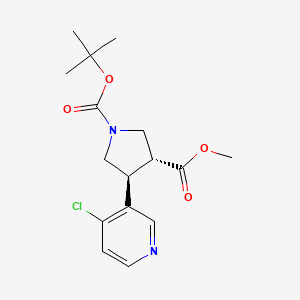
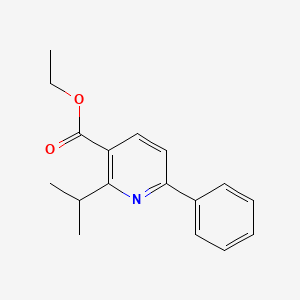

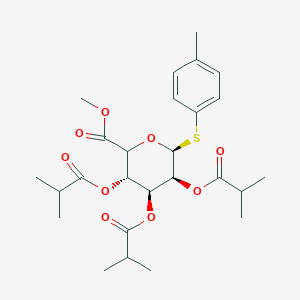
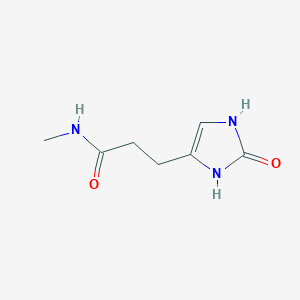
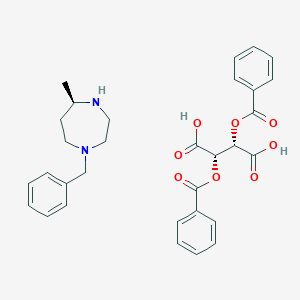
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
